molecular formula C18H22N6O2 B5539902 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide

1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide

Cat. No. B5539902
M. Wt: 354.4 g/mol
InChI Key: LMVPRJSTWUZMGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide involves complex organic reactions, such as cyclization, cycloaddition, and N-alkylation. For example, cycloaddition methods have been utilized to generate cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, highlighting the strategic use of cyclic dienophiles and 3-pyrroline derivatives in the synthesis of complex bicyclic systems (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds, such as tetrazole and pyrrolidine derivatives, has been characterized through techniques like X-ray diffraction, revealing the stereochemistry and conformational preferences of these molecules. For instance, derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate have been synthesized and characterized, showcasing the importance of structural analysis in understanding the chemical behavior and potential pharmacological activity of these compounds (Nural et al., 2018).

Scientific Research Applications

Antiallergic Potential

A study focusing on the antiallergic capabilities of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, closely related compounds, demonstrated notable antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay after oral administration. This research underscores the potential for tetrazole-based compounds, including 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide, in developing new antiallergic agents. The compound showed a significant potency in comparison to disodium cromoglycate (DSCG), suggesting its promise as a clinically useful antiallergic agent (Honma et al., 1983).

Luminescence Sensing and Dye Absorption

The coordination polymer [Zn2(L)2(bpe)2(H2O)2] underwent a unique single-crystal-to-single-crystal (SCSC) [2 + 2] photodimerization to generate a 2D coordination polymer, showcasing the polymer's potential in luminescence sensing of Fe(3+) ions and selective absorption of dyes. This finding highlights the versatile applications of complex compounds like 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide in the development of new materials with sensing and dye absorption capabilities (Feilong Hu et al., 2015).

Antimicrobial Activity

Research into methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which share structural similarities with the compound , showed promising antimicrobial activity against various bacterial and fungal strains. This suggests the potential of 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide and related compounds in the development of new antimicrobial agents (Nural et al., 2018).

Photophysical Applications

The study on tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, structurally related to the compound of interest, revealed high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. This indicates the potential for the use of 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide in the development of materials for organic light-emitting devices and biological labeling (Jianhong Chen et al., 2012).

Future Directions

The future research directions for this compound could be quite broad, given its complex structure and the potential for diverse reactivity. It could be interesting to explore its potential applications in fields like medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

1-cyclopentyl-5-oxo-N-[(1-phenyltetrazol-5-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c25-17-10-13(12-23(17)14-6-4-5-7-14)18(26)19-11-16-20-21-22-24(16)15-8-2-1-3-9-15/h1-3,8-9,13-14H,4-7,10-12H2,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVPRJSTWUZMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide

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